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Compound of Interest

Compound Name: Darunavir-d9

Cat. No.: B021623

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of deuterated darunavir, specifically darunavir-d9. This isotopically labeled analog of the
potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for
pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex
biological matrices. This document details a proposed synthetic pathway, experimental
protocols, and in-depth characterization methodologies.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy
against both wild-type and multidrug-resistant strains of HIV-1.[1] Its mechanism of action
involves the potent inhibition of the viral protease, an enzyme essential for the maturation of
infectious virions.[2] The development of deuterated analogs of therapeutic agents, such as
darunavir-d9, is crucial for advancing drug development. The substitution of hydrogen with
deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by
mass spectrometry. This property makes deuterated compounds ideal internal standards in
liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise
and accurate quantification of the parent drug in biological samples.[1][3] Darunavir-d9, in
which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a
commonly used internal standard for this purpose.[1][3]
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Synthesis of Deuterated Darunavir (Darunavir-d9)

The synthesis of darunavir-d9 can be achieved by adapting established synthetic routes for
darunavir, with the key modification being the use of a deuterated starting material, specifically
isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.

Proposed Synthetic Scheme

The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-
4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and
subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the
final deuterated product.

Experimental Workflow: Synthesis of Darunavir-d9
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Caption: Proposed synthetic workflow for deuterated darunavir (darunavir-d9).
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Detailed Experimental Protocols

Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)

The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can
also be synthesized from deuterated precursors. A common method involves the reduction of a
deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.

Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-
benzenesulfonamide

This key intermediate is synthesized in a multi-step process:

o Epoxide Ring Opening: A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted
with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.

» Sulfonylation: The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl
chloride in the presence of a base (e.qg., triethylamine or sodium bicarbonate) in a solvent
like dichloromethane.

e Reduction: The nitro group of the benzenesulfonamide is subsequently reduced to an amine,
typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a
solvent such as methanol or ethyl acetate.

Step 3: Coupling to form Darunavir-d9

The final step involves the coupling of the synthesized deuterated amine intermediate with an
activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

» Activation of the Furan Moiety: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with
a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-
nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.[4]

o Coupling Reaction: The activated furan derivative is then reacted with the deuterated amine
intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield
darunavir-d9.[4]

Step 4: Purification
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The final product is purified using techniques such as column chromatography on silica gel
followed by recrystallization to obtain high-purity darunavir-d9.

Characterization of Deuterated Darunavir

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration
of the synthesized darunavir-d9.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for confirming the
successful incorporation of deuterium and determining the isotopic purity.

Experimental Protocol: HRMS Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap instrument, is used.

lonization: Electrospray ionization (ESI) in positive ion mode is typically employed.

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range.

Data Analysis: The monoisotopic mass of darunavir-d9 is determined and compared to the
theoretical mass. The isotopic distribution is analyzed to calculate the percentage of

deuteration.
Parameter Non-deuterated Darunavir Deuterated Darunavir (d9)
Molecular Formula C27H37N307S C27H28D9N307S
Monoisotopic Mass 547.2430 g/mol 556.2995 g/mol
Expected [M+H]* 548.2508 m/z 557.3073 m/z

Table 1: Theoretical Mass Data for Darunavir and Darunavir-d9.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of
deuterium incorporation.

Experimental Protocol: NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Solvents: Deuterated solvents such as DMSO-ds or CDCIs are used.

Experiments: H NMR and 3C NMR spectra are acquired.

Data Analysis: In the *H NMR spectrum of darunavir-d9, the signals corresponding to the
isobutyl protons will be absent or significantly reduced in intensity. The remaining signals
should correspond to the non-deuterated portions of the molecule. The 133C NMR spectrum
will show the presence of all carbon atoms, with those bonded to deuterium exhibiting
characteristic splitting patterns (if observed) and potentially slight shifts.

Proton Assignment Darunavir (Expected d, Darunavir-d9 (Expected 9,
ppm) ppm)

Aromatic Protons 6.6-7.8 6.6-7.8

Phenylmethyl Protons ~2.7-3.0 ~2.7-3.0

Hydroxy Proton Variable Variable

Carbamate NH Variable Variable

Furan Protons ~3.5-5.1 ~3.5-5.1

Isobutyl CH ~1.8 Absent

Isobutyl CH2 ~2.9 Absent

Isobutyl CHs ~0.8 Absent

Table 2: Expected *H NMR Chemical Shifts for Darunavir and Darunavir-d9.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.
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Experimental Protocol: HPLC Analysis

o System: A standard HPLC system with a UV detector.

e Column: A C18 reverse-phase column is typically used.

» Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic
solvent (e.g., acetonitrile or methanol).

o Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g.,
265 nm).

e Analysis: The chromatogram is analyzed to determine the percentage purity based on the
peak area of the main component relative to any impurities.

Parameter Typical Value
Chemical Purity >98%
Isotopic Purity >98% (as determined by MS)

Table 3: Typical Purity Specifications for Darunavir-d9.

Mechanism of Action and Signaling Pathway

Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is
crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into
mature, functional proteins and enzymes.[5][6] Inhibition of this process results in the
production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Protease Inhibition by Darunavir
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Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.
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Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic
barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer,
through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25
and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits
the natural substrates from accessing the active site, thereby blocking the catalytic activity of
the enzyme.[5]

Conclusion

The synthesis and characterization of deuterated darunavir are essential for the accurate
bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that
incorporates a deuterated isobutyl moiety, darunavir-d9 can be produced with high chemical
and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC
confirms the successful synthesis and ensures its suitability as an internal standard. A thorough
understanding of its synthesis and characterization, coupled with knowledge of its mechanism
of action, provides a solid foundation for researchers and drug development professionals
working in the field of HIV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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